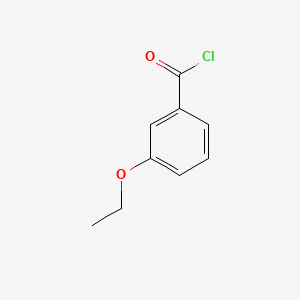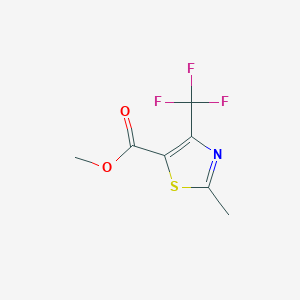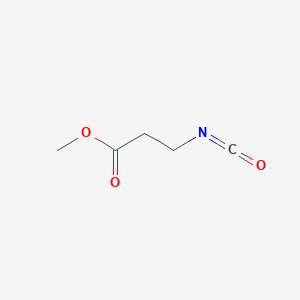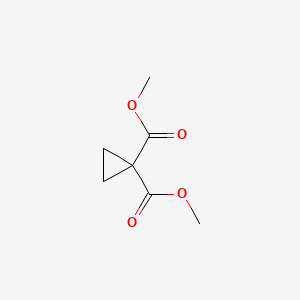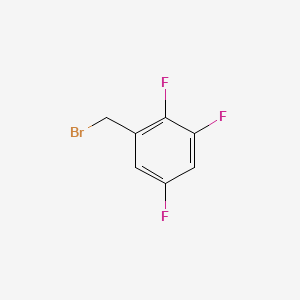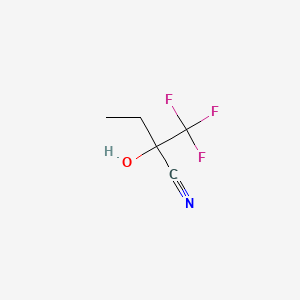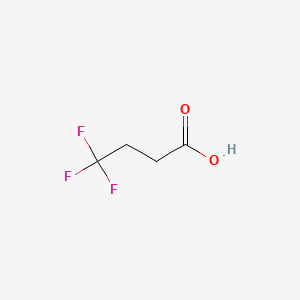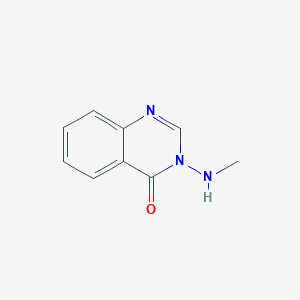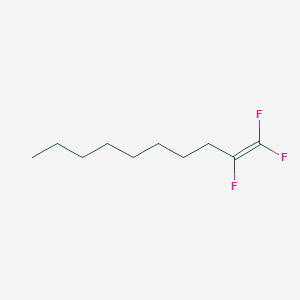![molecular formula C11H12ClN3S B1304614 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine CAS No. 874801-57-7](/img/structure/B1304614.png)
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine” are not well-documented .Aplicaciones Científicas De Investigación
Chemical Synthesis
This compound is used in chemical synthesis . It is available for purchase for research use and can be used in the synthesis of various other compounds .
Kinase Inhibitors
The compound has been mentioned in patents related to kinase inhibitors . Specifically, it has been used in the synthesis of mTOR kinase and PI3 kinase inhibitors . These inhibitors are important in the study of cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription.
Antibacterial Activity
The compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria . It has been tested against Bacillus subtilis and Staphylococcus aureus (Gram-positive bacteria) and Escherichia coli and Klebsiella pneumoniae (Gram-negative bacteria) .
Antimycobacterial Activity
In addition to its antibacterial properties, the compound has also shown antimycobacterial activity . It has been screened against two strains of Mycobacterium tuberculosis (MTB) H37Rv and an isoniazid-resistant clinical sample .
Thiophene Derivatives
The compound is a thiophene derivative . Thiophene derivatives have been studied for their therapeutic importance . They have shown inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .
Pharmaceutical Applications
Given its various biological activities, the compound has potential pharmaceutical applications . It could be used in the development of new drugs for treating bacterial infections, tuberculosis, and possibly other conditions related to the kinases it inhibits .
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine is the PI3Kδ . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition disrupts the normal functioning of the PI3Kδ, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and protein synthesis . The disruption of this pathway can lead to downstream effects such as reduced cell proliferation and survival .
Result of Action
The inhibition of PI3Kδ by 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine can lead to reduced cell proliferation and survival . This makes it a potential therapeutic agent for conditions characterized by overactive PI3Kδ, such as certain types of cancer .
Propiedades
IUPAC Name |
3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-15-4-3-7-8(5-15)16-11-9(7)10(12)13-6-14-11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMDHKVTBJHNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

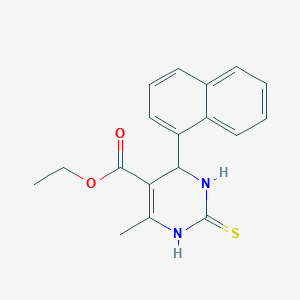
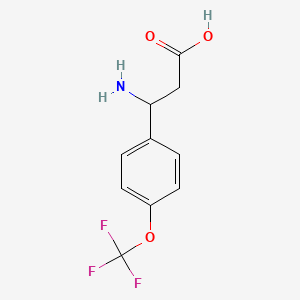
![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)
